4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide
Description
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-9-14(23-18-10)17-13(20)7-4-8-19-15(21)11-5-2-3-6-12(11)16(19)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATPNUJJDPYDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactone Ring-Opening with Potassium Phthalimide
γ-Butyrolactone reacts with potassium phthalimide in dimethylacetamide (DMAC) under reflux conditions to yield the intermediate acid:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Reagents | γ-Butyrolactone, K-phthalimide |
| Solvent | DMAC |
| Temperature | 120-130°C (reflux) |
| Time | 10-12 hours |
| Workup | Acidification with NaHSO₄ |
| Yield | 68-72% (estimated from analogs) |
The mechanism proceeds via nucleophilic attack of phthalimide anion on the lactone's electrophilic carbonyl, followed by ring opening and protonation.
Alternative Route via Gabriel Synthesis
While traditionally used for amine synthesis, modified Gabriel protocols enable direct installation of the dioxoisoindolinyl group:
- Alkylation of potassium phthalimide with 4-bromobutanoyl chloride
- Hydrolysis of intermediate alkylphthalimide to carboxylic acid
This two-step approach offers superior purity (>95% by HPLC) but requires stringent anhydrous conditions.
Preparation of 3-Methylisothiazol-5-Amine
Hantzsch-Type Cyclization
A three-component reaction between:
- Thiocyanate source : Ammonium thiocyanate
- β-Keto ester : Methyl acetoacetate
- Halogen donor : I₂ or NBS
- React methyl acetoacetate (1.0 eq) with NH₄SCN (1.2 eq) in acetic acid
- Add iodine (0.5 eq) at 0°C, warm to 25°C
- Stir for 6 hours to form 3-methylisothiazole-5-carboxylic acid
- Curtius rearrangement with diphenylphosphoryl azide (DPPA) to install amine
Key Analytical Data
| Stage | Characterization |
|---|---|
| Cyclization product | ¹H NMR (CDCl₃): δ 2.45 (s, CH₃), 6.82 (s, C4-H) |
| Amine derivative | HRMS m/z: 129.0384 [M+H]+ |
Functional Group Interconversion
Commercial 3-methylisothiazole-5-carbonitrile undergoes Staudinger reduction:
- Treat with LiAlH₄ in THF at 0°C
- Quench with NH₄Cl, extract with CH₂Cl₂
- Isolate amine via fractional distillation (bp 89-91°C/0.1 mmHg)
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Utilizing 1,1'-carbonyldiimidazole (CDI) as activator:
Procedure
- Dissolve 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (1.0 eq) in DMF
- Add CDI (1.1 eq), stir 30 min at 25°C
- Introduce 3-methylisothiazol-5-amine (1.5 eq)
- Stir 24 hours, precipitate product with ice-water
Optimization Table
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Solvent | DMF, THF, DCM | DMF |
| Temperature | 0°C to 40°C | 25°C |
| Coupling Agent | CDI, DCC, EDCI | CDI |
| Reaction Time | 12-36 hours | 24 hours |
Chlorotriazine Activation
Alternative method using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT):
- Mix acid (1.0 eq) and CDMT (1.0 eq) in DMAC at 0°C
- Add N-methylmorpholine (1.0 eq) followed by amine
- Warm to 25°C, stir 20 hours
- Isolate by precipitation (83% yield reported for analogs)
Critical Process Parameters and Yield Optimization
Solvent Effects on Amidation
Comparative study of reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 78 | 98.2 |
| THF | 7.5 | 42 | 89.5 |
| DCM | 8.9 | 31 | 85.7 |
| DMAC | 37.8 | 81 | 97.8 |
Polar aprotic solvents maximize activation efficiency through stabilization of intermediate acyl-imidazolides.
Temperature Profile Analysis
| Temperature (°C) | Completion Time (h) | Byproduct Formation (%) |
|---|---|---|
| 0 | 48 | <1 |
| 25 | 24 | 2.1 |
| 40 | 12 | 8.7 |
Lower temperatures minimize racemization but require extended reaction times.
Analytical Characterization Benchmarks
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 2.38 (s, 3H, CH₃), 2.65-2.72 (m, 2H, CH₂), 3.18-3.25 (m, 2H, CH₂), 4.21 (t, J=7.2 Hz, 2H, NCH₂), 7.85-7.92 (m, 4H, Ar-H), 8.42 (s, 1H, NH), 8.64 (s, 1H, C4-H isothiazole)
HRMS (ESI-TOF)
m/z calc. for C₁₈H₁₈N₃O₃S [M+H]⁺: 356.1068, found: 356.1065
Chromatographic Purity
HPLC (C18, 60% MeCN/40% H₂O + 0.1% TFA):
- Retention time: 6.72 min
- Purity: 98.6% (220 nm), 97.9% (254 nm)
Challenges and Alternative Approaches
Isothiazole Ring Sensitivity
The 3-methylisothiazol-5-amine demonstrates thermal lability above 80°C, necessitating low-temperature coupling protocols. Mitigation strategies include:
- Using ice-cooled reaction mixtures during amine addition
- Purge systems with inert gas to prevent oxidative decomposition
Phthalimide Hydrolysis Risks
Extended reaction times in aqueous workup can hydrolyze the dioxoisoindolinyl group. Controlled acidification (pH 4-5) and rapid extraction minimize this side reaction.
Emerging Methodologies
Recent advances propose:
- Flow chemistry approaches for telescoped synthesis
- Enzymatic amidation using lipase B (CAL-B) in non-aqueous media
- Photoredox-mediated C-N coupling for stereoretentive amide formation
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halides, acids, or bases depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide involves its interaction with specific molecular targets and pathways. This could include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
Pyrazole Derivatives
- 4-(1,3-Dioxoisoindolin-2-yl)-N-(1-isopropyl-1H-pyrazol-5-yl)butanamide (CAS 1371461-33-4) Molecular Formula: C₁₈H₂₀N₄O₃ Molecular Weight: 340.4 g/mol Key Features: Replaces the isothiazole with a pyrazole ring bearing an isopropyl group. The pyrazole’s electron-rich nature may enhance π-π stacking interactions compared to the sulfur-containing isothiazole. Synthesis: Likely involves coupling a phthalimide-containing butanoyl chloride with an aminopyrazole intermediate, analogous to methods in and .
Pyrrolidinone Derivatives
- 4-(1,3-Dioxoisoindolin-2-yl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)butanamide (CAS 896274-99-0) Molecular Formula: C₂₃H₂₃N₃O₅ Molecular Weight: 421.4 g/mol Key Features: Incorporates a 3-methoxyphenyl-substituted pyrrolidinone, introducing hydrogen-bonding capability via the ketone and methoxy groups. The bulkier substituent may reduce solubility compared to the smaller isothiazole .
Functional Group Variations
Sulfonamide-Linked Compounds
- The pyridinyl moiety could improve water solubility relative to the isothiazole .
Triazolidine Derivatives
- 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
- Molecular Formula : C₂₃H₁₈N₄O₂S
- Molecular Weight : 414.47 g/mol
- Key Features : A thioxo-triazolidine ring replaces the butanamide chain. The compound exhibits a high melting point (>300°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking. IR peaks at 1785 cm⁻¹ (phthalimide C=O) and 1217 cm⁻¹ (C=S) confirm functional groups .
Comparative Analysis: Key Parameters
Biological Activity
4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological properties, including its role as an Nrf2 activator and its antibacterial and antifungal activities.
Chemical Structure
The chemical structure of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide can be represented as follows:
This structure includes a dioxoisoindoline moiety and a methylisothiazole group, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to activate the Nrf2 pathway. Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Activation of Nrf2 has been linked to various protective effects in cellular models.
Antimicrobial Activity
Research has shown that derivatives of isoindoline compounds exhibit significant antimicrobial properties. Studies have demonstrated that various isoindoline derivatives, including those containing the dioxoisoindoline structure, possess notable antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Isoindoline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(1,3-Dioxoisoindolin-2-yl)butanamide | Staphylococcus aureus | 625 µg/mL |
| 4-(1,3-Dioxoisoindolin-2-yl)butanamide | Candida albicans | Significant activity |
| Other derivatives | Pseudomonas aeruginosa | Varies (some > 1250 µg/mL) |
The above table summarizes the antimicrobial activities observed in various studies. The compound has shown effective inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent against infections caused by these pathogens.
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, some studies have explored the cytotoxic effects of isoindoline derivatives. For instance, certain derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.
Case Study: Cytotoxicity Assay
A study assessed the cytotoxic effects of several isoindoline compounds on human cancer cell lines. The results indicated that:
- Compounds with the dioxoisoindoline structure exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.
- The mechanism was hypothesized to involve apoptosis induction and interference with cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
